Graphislactone A

Description

Structure

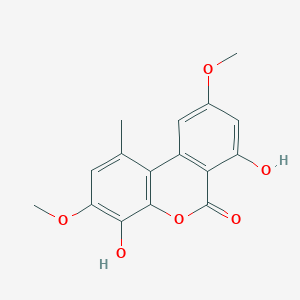

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKUDZVEVLDBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Graphislactone A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graphislactone A is a naturally occurring phenolic benzopyranone that has garnered significant interest for its potent antioxidant and free-radical scavenging properties. Initially isolated from the mycobiont of lichens belonging to the Graphis genus, it has also been identified as a secondary metabolite of the endophytic fungus Cephalosporium sp.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for evaluating its biological activity, and an exploration of its mechanism of action in metabolic regulation. Particular focus is given to its role in mitigating oxidative stress and its potential therapeutic applications in conditions such as non-alcoholic fatty liver disease (NAFLD).

Physicochemical Properties

This compound is a member of the coumarin class of organic compounds.[3][4] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₆ | [1][3] |

| Molecular Weight | 302.28 g/mol | [3] |

| IUPAC Name | 4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | [3] |

| CAS Number | 52179-44-9 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |

| Storage | -20°C | [1] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily centered around its antioxidant and anti-inflammatory effects. These properties underpin its potential therapeutic applications, particularly in the context of metabolic diseases.

Antioxidant and Free-Radical Scavenging Activity

This compound is a potent antioxidant, with studies demonstrating its efficacy in various in vitro assays. It has been shown to be a more effective free-radical scavenger than butylated hydroxytoluene (BHT) and ascorbic acid in certain assays. Its antioxidant activity is attributed to its phenolic structure, which enables it to donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been shown to reduce the inflammatory response induced by lipopolysaccharide (LPS) in primary macrophages.[5] This suggests a potential role for this compound in modulating inflammatory pathways, which are often dysregulated in metabolic disorders.

Inhibition of Lipogenesis and Adipogenesis

A key area of research for this compound is its impact on lipid metabolism. Studies have shown that it can protect against diet-induced hepatic steatosis in mice by reducing lipogenesis.[5] Mechanistically, this compound inhibits lipid accumulation in hepatocytes and adipocytes by downregulating the expression of genes involved in adipogenesis.[5] This is achieved, at least in part, through the suppression of the key lipogenic transcription factor, peroxisome proliferator-activated receptor-gamma (PPARγ).[6]

Signaling Pathways

The biological effects of this compound are mediated through its influence on key cellular signaling pathways. Its primary antioxidant activity is believed to be the initiating event that leads to the modulation of downstream pathways involved in inflammation and lipid metabolism.

References

- 1. Oxidative Stress Is a Key Modulator in the Development of Nonalcoholic Fatty Liver Disease [mdpi.com]

- 2. Crosstalk Between Antioxidants and Adipogenesis: Mechanistic Pathways and Their Roles in Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Oxidative Stress in the Pathogenesis of Non-Alcoholic Fatty Liver Disease: Implications for Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. Transcription factor Nrf2 regulates SHP and lipogenic gene expression in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Isolating Graphislactone A: A Technical Guide for Researchers

An In-depth Whitepaper on the Extraction, Purification, and Characterization of a Promising Bioactive Compound from Endophytic Fungi

This technical guide provides a comprehensive overview of the isolation and characterization of Graphislactone A, a potent antioxidant compound, from endophytic fungi. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and application of novel natural products.

Introduction to this compound and Endophytic Fungi

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive secondary metabolites.[1][2][3][4][5] These fungi have gained significant attention in the pharmaceutical and biotechnology sectors due to their potential to produce compounds with a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4][6]

This compound is a phenolic benzopyranone, first isolated from a mycobiont of lichens of the genus Graphis.[7][8] Subsequent research has identified endophytic fungi as a key source of this compound.[7][9][10] Notably, the endophytic fungus Cephalosporium sp. IFB-E001, isolated from the roots of the medicinal plant Trachelospermum jasminoides, has been shown to be a robust producer of this compound.[7][9][10] This compound has demonstrated significant antioxidant and free-radical scavenging activities, in some cases surpassing the efficacy of common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[9][10][11] More recent studies have also highlighted its potential in reducing lipogenesis and protecting against diet-induced hepatic steatosis.[7][8][12][13]

This guide details the established protocols for the isolation and purification of this compound from fungal cultures, presents the available quantitative data, and provides visual workflows to aid in the replication of these methods.

Experimental Protocols

The following sections provide a detailed methodology for the isolation of this compound from the endophytic fungus Cephalosporium sp. IFB-E001.

Fungal Culture and Fermentation

The production of this compound is initiated by the cultivation of the endophytic fungus under specific laboratory conditions to encourage the biosynthesis of secondary metabolites.

-

Fungal Strain: Cephalosporium sp. IFB-E001, isolated from the roots of Trachelospermum jasminoides.[9][10]

-

Culture Medium: The fungus is typically cultured on a solid or in a liquid medium conducive to fungal growth and secondary metabolite production. While the specific medium for this strain can vary, Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for initial cultivation and large-scale fermentation of endophytic fungi.

-

Fermentation Conditions: The fungus is cultured for an extended period, often for 30 days or more, at a controlled temperature of approximately 28°C to allow for sufficient biomass and metabolite accumulation.[9][11]

Extraction of Fungal Metabolites

Following the fermentation period, the fungal mycelia are harvested and subjected to an extraction process to isolate the crude mixture of secondary metabolites.

-

Mycelia Harvesting and Preparation: The fungal mycelia are separated from the culture broth by filtration. The collected mycelia are then dried and powdered to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The dried, powdered mycelia are extracted multiple times (typically four times) with a solvent mixture of chloroform and methanol (CHCl₃:MeOH) in a 1:1 volume ratio at room temperature.[9][11]

-

Crude Extract Preparation: The solvent from the combined extracts is evaporated under reduced pressure (in vacuo) to yield a dark-brownish residue, which constitutes the crude extract.[9][11]

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process is employed to isolate this compound.

-

Initial Purification: The crude extract is dissolved in a minimal amount of methanol at approximately 45°C. This solution is then cooled to -20°C overnight to precipitate and remove waxy substances by filtration.[11] The filtrate is further stored at a temperature below -20°C to precipitate salts and saccharides.[11]

-

Column Chromatography: The resulting supernatant is concentrated and subjected to column chromatography. A silica gel column is commonly used for this purpose. The sample is loaded onto the column and eluted with a gradient of chloroform and methanol (CHCl₃:MeOH), starting from a 1:0 ratio and gradually increasing the polarity to a 0:1 ratio.[11]

-

Fraction Collection: The eluent is collected in multiple fractions. The composition of these fractions is monitored using Thin Layer Chromatography (TLC).[11] Fractions containing compounds with similar TLC profiles are pooled together. This process typically yields several combined fractions.

-

Isolation of Pure Compound: The fraction containing this compound is further purified using repeated chromatographic techniques, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure crystalline solid is obtained.

Structural Characterization

The identity and purity of the isolated this compound are confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed chemical structure of the molecule.[9] The spectral data obtained are then compared with previously reported values for this compound to confirm its identity.[9]

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound from Cephalosporium sp. IFB-E001, as reported in the literature.

| Chromatographic Fraction | Elution Solvent (CHCl₃:MeOH) | Yield (g) |

| T1 | Gradient Elution | 5.5 |

| T2 | Gradient Elution | 21.4 |

| T3 | Gradient Elution | 7.3 |

| T4 | Gradient Elution | 15.6 |

| T5 | Gradient Elution | 18.9 |

| T6 | Gradient Elution | 24.7 |

| T7 | Gradient Elution | 21.2 |

| T8 | Gradient Elution | 14.1 |

| T9 | Gradient Elution | 69.8 |

Data extracted from a study on the isolation of metabolites from Cephalosporium sp. IFB-E001. The specific fraction containing the highest concentration of this compound would be identified through further analysis like TLC and spectroscopic methods.[11]

Visualizations

The following diagrams illustrate the key processes involved in the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endophytic fungi mediates production of bioactive secondary metabolites via modulation of genes involved in key metabolic pathways and their contribution in different biotechnological sector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chesci.com [chesci.com]

- 4. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant-Derived Bioactive Compounds Produced by Endophytic Fungi: Ingenta Connect [ingentaconnect.com]

- 6. Plant associated fungal endophytes as a source of natural bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Graphislactone A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Novel Metabolic Regulator from the Lichen Mycobiont Graphis spp.

Introduction

Graphislactone A is a naturally occurring phenolic benzopyranone that has garnered significant interest within the scientific community.[1][2] Originally isolated from the cultured mycobiont of the lichen Graphis scripta var. pulverulenta, this secondary metabolite has demonstrated a range of potent biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, consolidating key data on its biological effects, detailing experimental protocols for its study, and visualizing its known mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Molecular Weight | 302.28 g/mol | [1] |

| Chemical Structure | 4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | [1] |

Biological Activities and Quantitative Data

This compound exhibits a compelling profile of antioxidant, anti-inflammatory, and metabolic regulatory activities.

Antioxidant and Anti-inflammatory Activity

Initial studies highlighted this compound's potent free radical-scavenging and antioxidant properties, with in vitro assays suggesting activity greater than that of common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[2] More recent investigations have substantiated these antioxidant effects in cellular models. In hydrogen peroxide-stimulated AML12 hepatocytes, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), with an efficacy comparable to that of Vitamin C.[1][3]

Furthermore, this compound has been shown to mitigate inflammatory responses. In lipopolysaccharide (LPS)-stimulated primary macrophages, a key in vitro model for inflammation, this compound significantly reduced the expression of pro-inflammatory cytokines.[1][3]

Table 1: Cellular Antioxidant and Anti-inflammatory Effects of this compound

| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |

| ROS Production | AML12 Hepatocytes | H₂O₂ | 12.5 µM | Significant reduction in ROS | [1] |

| 25 µM | Significant reduction in ROS | [1] | |||

| 50 µM | Significant reduction in ROS | [1] | |||

| Inflammatory Gene Expression | Primary Macrophages | LPS | 50 µM | Significant decrease in Tnf-α, Il-6, and Il-1β mRNA | [1] |

Metabolic Regulation: Inhibition of Lipogenesis

A pivotal aspect of this compound's bioactivity is its role in regulating lipid metabolism, specifically through the inhibition of de novo lipogenesis. This has been demonstrated in both cellular and animal models of non-alcoholic fatty liver disease (NAFLD).[1][2] Mechanistically, this compound does not enhance fatty acid oxidation but rather suppresses the expression of key genes involved in the synthesis and storage of fats.[1]

In oleic acid-treated AML12 hepatocytes, this compound led to a significant decrease in the expression of acyl-CoA synthetase long-chain family member 1 (Acsl1) and diacylglycerol acyltransferase 2 (Dgat2), genes crucial for fatty acid esterification into triglycerides.[1][2] Further studies in 3T3-L1 adipocytes and in a high-fat diet-induced mouse model of NAFLD revealed that this compound also downregulates the expression of peroxisome proliferator-activated receptor gamma (Pparγ), a master transcriptional regulator of adipogenesis.[1]

Table 2: Effect of this compound on Lipogenic Gene Expression

| Gene | Model System | Treatment | Concentration | Outcome | Reference |

| Acsl1 | AML12 Hepatocytes | Oleic Acid + GPA | 50 µM | Significant decrease in mRNA expression | [1] |

| Dgat2 | AML12 Hepatocytes | Oleic Acid + GPA | 50 µM | Significant decrease in mRNA expression | [1] |

| Pparγ | 3T3-L1 Adipocytes | Adipogenic Cocktail + GPA | 50 µM | Significant decrease in mRNA expression | [1] |

| Pparγ | Adipose Tissue (HFD Mice) | High-Fat Diet + GPA | 10 mg/kg/day (i.p.) | Significant decrease in mRNA expression | [1] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways affected by this compound.

Caption: Workflow for in vitro evaluation of this compound.

Caption: Inhibition of the Pparγ signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Protocol 1: Culture of Graphis spp. Mycobiont and Isolation of this compound

This protocol is a generalized procedure based on methodologies reported for the culture of Graphis mycobionts and the isolation of secondary metabolites.

-

Mycobiont Isolation from Ascospores:

-

Select mature ascomata from the thallus of Graphis spp.

-

Clean the ascomata with sterile distilled water.

-

Attach the ascomata to the lid of a petri dish containing a suitable medium (e.g., Malt-Yeast Extract Agar supplemented with 10% sucrose) using sterile petroleum jelly.

-

Invert the petri dish and allow ascospores to discharge onto the agar surface.

-

Incubate in the dark at approximately 18-20°C for several weeks to months until mycelial growth is observed.

-

-

Large-Scale Culture:

-

Aseptically transfer fragments of the growing mycelium to flasks containing liquid Malt-Yeast Extract medium with 10% sucrose.

-

Incubate the liquid cultures under stationary conditions at 18-20°C for several months until a significant biomass is produced.

-

-

Extraction and Isolation of this compound:

-

Separate the mycelia from the culture broth by filtration.

-

Dry the mycelia and pulverize.

-

Perform a solvent extraction of the powdered mycelia, typically using a mixture of chloroform and methanol (e.g., 1:1 v/v).

-

Evaporate the solvent in vacuo to obtain a crude extract.

-

Subject the crude extract to column chromatography (e.g., silica gel) using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to fractionate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

Perform further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain pure this compound.

-

Confirm the structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

-

Protocol 2: In Vitro ROS Production Assay

This protocol is adapted from Lee et al. (2024).[1]

-

Cell Culture:

-

Culture AML12 hepatocytes in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and an insulin-transferrin-selenium cocktail.

-

Seed cells in a 24-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.

-

Induce oxidative stress by adding 500 µM H₂O₂ for 10 minutes.

-

-

ROS Measurement:

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Measure ROS production using a suitable fluorescent probe assay (e.g., Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit) according to the manufacturer's instructions, with fluorescence typically measured at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is based on the methodology described by Lee et al. (2024).[1]

-

Cell/Tissue Preparation:

-

For in vitro studies, culture and treat cells (e.g., primary macrophages, AML12 hepatocytes) as described in the relevant protocols.

-

For in vivo studies, harvest tissues from experimental animals and snap-freeze in liquid nitrogen.

-

-

RNA Extraction and Reverse Transcription:

-

Extract total RNA from cells or tissues using a suitable reagent (e.g., TRIzol).

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the genes of interest (e.g., Tnf-α, Il-6, Il-1β, Acsl1, Dgat2, Pparγ), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., Gapdh, β-actin).

-

Protocol 4: High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol is a summary of the animal study design from Lee et al. (2024).[1]

-

Animal Model:

-

Use a suitable mouse strain (e.g., C57BL/6J).

-

Acclimatize the animals for at least one week before the start of the experiment.

-

-

Diet and Treatment:

-

Divide the mice into a control group (fed a regular chow diet) and an experimental group (fed a high-fat diet, e.g., 60% kcal from fat).

-

Maintain the diets for a specified period (e.g., 8-12 weeks) to induce obesity and hepatic steatosis.

-

During the final phase of the study (e.g., the last week), administer this compound (e.g., 10 mg/kg body weight) or a vehicle control daily via intraperitoneal injection.

-

-

Analysis:

-

Monitor body weight and food intake throughout the study.

-

At the end of the study, euthanize the animals after an overnight fast.

-

Collect blood for plasma analysis (e.g., triglycerides, cholesterol, liver enzymes).

-

Harvest the liver and adipose tissue for histological analysis (e.g., H&E staining, Oil Red O staining) and gene expression analysis (qPCR).

-

Conclusion and Future Directions

This compound, a secondary metabolite from the lichen mycobiont Graphis spp., presents a compelling profile for further therapeutic development, particularly in the context of metabolic disorders such as NAFLD. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and potent lipogenesis-inhibiting properties, distinguishes it as a molecule of significant interest. The downregulation of the key adipogenic transcription factor Pparγ and its downstream targets provides a clear molecular basis for its metabolic effects.

Future research should focus on several key areas. A more detailed elucidation of the upstream signaling events that lead to the downregulation of Pparγ by this compound is warranted. Investigating the potential role of other transcription factors, such as SREBP-1c, could provide a more complete picture of its mechanism. Additionally, preclinical studies exploring the oral bioavailability, pharmacokinetic profile, and long-term safety of this compound are essential next steps in translating these promising in vitro and in vivo findings into potential clinical applications. The development of synthetic routes to produce this compound and its analogs will also be crucial for enabling more extensive pharmacological evaluation.

References

Unraveling the Synthesis of a Fungal Bioactive: A Technical Guide to the Graphislactone A Biosynthesis Pathway

Introduction

Graphislactone A, a phenolic benzopyranone, is a fungal secondary metabolite originally isolated from the mycobionts of lichens belonging to the genus Graphis and subsequently from the endophytic fungus Cephalosporium sp. IFB-E001.[1] This molecule has garnered significant interest within the scientific community due to its potent antioxidant and lipogenesis-inhibiting properties, suggesting its potential as a lead compound in drug development.[2][3][4] Despite its promising bioactivities, the complete enzymatic pathway leading to the formation of this compound remains to be fully elucidated in published scientific literature.

This technical guide addresses this knowledge gap by presenting a hypothesized biosynthetic pathway for this compound, constructed based on the established biosynthesis of structurally related fungal polyketides. Furthermore, this document provides a comprehensive overview of the requisite experimental protocols and data analysis frameworks that would be essential for the definitive characterization of this pathway. The content herein is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of fungal natural product biosynthesis.

Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is postulated to proceed via a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. This hypothesis is strongly supported by isotopic labeling studies on the structurally similar compound graphenone, which is also produced by Graphis mycobionts and is derived from acetate and other precursors of primary metabolism.[5]

The proposed pathway initiates with the condensation of acetyl-CoA as a starter unit with several molecules of malonyl-CoA as extender units, catalyzed by a Type I iterative polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form a core aromatic intermediate. Subsequent tailoring steps, including hydroxylation and O-methylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and methyltransferases, are predicted to yield the final this compound structure.

Quantitative Data Analysis

The rigorous characterization of a biosynthetic pathway necessitates the acquisition of quantitative data at various stages. The following tables provide a framework for the types of data that would be generated through the experimental protocols detailed in this guide.

Table 1: Precursor Incorporation Analysis (Hypothetical Data)

| Precursor | Isotopic Label | Incorporation Rate (%) |

| Acetate | ¹³C | 85.2 ± 3.4 |

| Malonate | ¹³C | 78.9 ± 4.1 |

| Methionine | ¹³C (methyl) | 92.5 ± 2.8 |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical Data)

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) |

| PKS (Polyketide Synthase) | Malonyl-CoA | 50 ± 5 | 1.2 ± 0.1 |

| O-Methyltransferase | Demethyl-Graphislactone A | 25 ± 3 | 5.4 ± 0.3 |

| Cytochrome P450 | Pre-Graphislactone A | 15 ± 2 | 0.8 ± 0.05 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a multi-faceted approach, integrating techniques from molecular biology, biochemistry, and analytical chemistry.

Genome Mining for the this compound Biosynthetic Gene Cluster (BGC)

Objective: To identify the putative BGC responsible for this compound biosynthesis in a producing fungal strain (e.g., Cephalosporium sp. IFB-E001 or a cultured Graphis mycobiont).

Methodology:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA will be extracted from the fungal mycelia using a suitable fungal DNA extraction kit.

-

Whole-Genome Sequencing: The extracted DNA will be subjected to next-generation sequencing (NGS) to obtain a high-quality draft genome sequence.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of secondary metabolite BGCs.

-

Candidate BGC Identification: BGCs containing a Type I PKS gene, along with genes encoding putative tailoring enzymes (e.g., methyltransferases, oxidoreductases), will be prioritized as potential candidates for this compound biosynthesis.

Functional Characterization of the BGC via Gene Knockout

Objective: To confirm the involvement of the candidate BGC in this compound production.

Methodology:

-

Construction of Knockout Cassette: A gene replacement cassette targeting the core PKS gene within the candidate BGC will be constructed using molecular cloning techniques. This cassette will typically contain a selectable marker (e.g., hygromycin resistance).

-

Fungal Transformation: Protoplasts of the producing fungus will be generated and transformed with the knockout cassette via protoplast-polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification of Mutants: Transformants will be selected on a medium containing the appropriate antibiotic. Successful gene replacement will be verified by PCR and Southern blot analysis.

-

Metabolite Analysis: The wild-type and mutant strains will be cultured under conditions conducive to this compound production. The culture extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of this compound production in the knockout mutant.

Heterologous Expression of the BGC

Objective: To reconstitute the this compound biosynthetic pathway in a model fungal host.

Methodology:

-

Cloning of the BGC: The entire candidate BGC will be cloned from the genomic DNA of the producing fungus into a suitable fungal expression vector.

-

Transformation of a Heterologous Host: The expression construct will be introduced into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Cultivation and Metabolite Extraction: The transformed heterologous host will be cultivated, and the culture medium and mycelia will be extracted to isolate secondary metabolites.

-

Detection of this compound: The extracts will be analyzed by HPLC and LC-MS to detect the production of this compound, confirming the function of the cloned BGC.

Visualizations

The following diagrams illustrate the hypothesized biosynthetic pathway and the experimental workflows described in this guide.

Caption: Hypothesized biosynthetic pathway of this compound.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Caption: Logical structure of a typical fungal polyketide synthase (PKS) gene cluster.

References

- 1. mdpi.com [mdpi.com]

- 2. Heterologous expression of bacterial natural product biosynthetic pathways [agris.fao.org]

- 3. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Heterologous expression and genetic engineering of the phenalinolactone biosynthetic gene cluster by using red/ET recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Graphislactone A: A Technical Guide

Introduction

Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite first isolated from the mycobiont of lichens of the genus Graphis. It has since been identified in endophytic fungi, such as Cephalosporium sp. IFB-E001.[1] As a natural product, this compound has garnered interest for its potential therapeutic applications, primarily attributed to its robust antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, summarizing key findings and detailing the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Antioxidant and Free Radical-Scavenging Activity

This compound has demonstrated significant antioxidant and free radical-scavenging capabilities in various in vitro models, in some cases exceeding the potency of common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.[3][4]

Quantitative Data Summary

The following table summarizes the antioxidant and free radical-scavenging activities of this compound based on graphical data from dose-response experiments.

| Assay | Key Findings | Reference Compound(s) |

| DPPH Radical Scavenging | Exhibits dose-dependent scavenging activity. At a concentration of 5 µg/mL, scavenging activity is approximately 90%, comparable to the positive control, BHT.[5] | BHT |

| Hydroxyl Radical Scavenging | Shows strong, dose-dependent scavenging of hydroxyl radicals, outperforming the positive control, BHT, at all tested concentrations (1-5 µg/mL).[5] | BHT |

| Linoleic Acid Peroxidation | Provides a 4.4-fold retardation of linoleic acid peroxidation compared to the blank control after a 30-hour reaction, demonstrating superior and more sustained activity than ascorbic acid.[3] | Ascorbic Acid |

| Human LDL Peroxidation | Significantly suppresses the formation of thiobarbituric acid reactive substances (TBARS) in Cu²⁺-induced LDL oxidation in a dose-dependent manner.[3][5] | BHT |

Experimental Protocols

1.2.1. DPPH Radical Scavenging Assay The scavenging activity of this compound against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals is measured spectrophotometrically.

-

A sample solution of this compound (in methanol, at varying concentrations) is prepared.

-

0.3 mL of the sample solution is added to 0.1 mL of 1 M Tris-HCl buffer (pH 7.9).

-

0.6 mL of 100 mM DPPH in methanol is added to the mixture.

-

The reaction is incubated for 20 minutes at room temperature, protected from light.

-

The absorbance is measured at 517 nm.

-

Deionized water is used as a blank, and BHT serves as a positive control.

-

The scavenging activity is calculated using the formula: [(A₅₁₇ of blank - A₅₁₇ of sample) / A₅₁₇ of blank] x 100.

1.2.2. Hydroxyl Radical Scavenging Assay This assay determines the ability of this compound to neutralize hydroxyl radicals, which are highly reactive oxygen species.

-

The reaction mixture contains this compound at various concentrations.

-

After incubation, an equal volume of 0.5% thiobarbituric acid in 10% trichloroacetic acid is added.

-

The mixture is boiled at 100°C for 15 minutes.

-

The absorbance is measured at 532 nm.

-

Deionized water is used as a blank, and BHT is used as a positive control.

-

The hydroxyl radical-scavenging activity is calculated as: [(A₅₃₂ of blank - A₅₃₂ of sample) / A₅₃₂ of blank] x 100.

1.2.3. Linoleic Acid Peroxidation Assay This assay measures the ability of this compound to inhibit the peroxidation of linoleic acid, a model for lipid peroxidation.[3]

-

A 20 mM linoleic acid emulsion is prepared.

-

This compound is added to the emulsion, and the mixture is incubated at 37°C.

-

At various time intervals, a 0.1 mL aliquot of the reaction mixture is taken.

-

The aliquot is mixed with 4.7 mL of 75% ethanol, 0.1 mL of 30% ammonium thiocyanate, and 0.1 mL of 20 mM ferrous chloride in 3.5% hydrochloric acid.

-

Exactly 3 minutes after the addition of ferrous chloride, the absorbance is measured at 500 nm.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating the expression of key pro-inflammatory cytokines in macrophages.

Quantitative Data Summary

The following table presents the effect of this compound on the gene expression of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated primary peritoneal macrophages.

| Gene Target | Treatment | Result |

| Tumor Necrosis Factor-alpha (Tnf-α) | 50 µM this compound + LPS | Significant decrease in mRNA expression compared to LPS stimulation alone. |

| Interleukin-6 (Il-6) | 50 µM this compound + LPS | Significant decrease in mRNA expression compared to LPS stimulation alone. |

| Interleukin-1 beta (Il-1β) | 50 µM this compound + LPS | Significant decrease in mRNA expression compared to LPS stimulation alone. |

| Adgre1 (F4/80 macrophage marker) | 50 µM this compound + LPS | No significant change in mRNA expression. |

Experimental Protocol: LPS-Induced Inflammatory Response in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on macrophages.

-

Macrophage Isolation : Primary peritoneal macrophages are isolated from mice.

-

Cell Culture : The isolated macrophages are cultured in an appropriate medium.

-

Treatment : Cells are treated with this compound (e.g., at 50 µM) followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

RNA Extraction : After the treatment period, total RNA is extracted from the macrophages using a suitable reagent like TRIzol.

-

Quantitative PCR (qPCR) : The expression levels of target inflammatory genes (e.g., Tnf-α, Il-6, Il-1β) are quantified using real-time quantitative PCR. Gene expression is normalized to a housekeeping gene.

Effects on Lipid Metabolism

Recent studies have highlighted a significant role for this compound in regulating lipid metabolism, particularly in reducing lipogenesis. This suggests its potential application in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1]

Quantitative Data Summary

The table below summarizes the effect of this compound on the expression of genes involved in lipogenesis and adipogenesis.

| Cell Line | Gene Target | Treatment | Result |

| AML12 Hepatocytes | Peroxisome proliferator-activated receptor gamma (Pparγ) | 50 µM this compound | Significant decrease in mRNA expression. |

| AML12 Hepatocytes | Acyl-CoA synthetase long-chain family member 1 (Acsl1) | 50 µM this compound | Significant decrease in mRNA expression.[1] |

| AML12 Hepatocytes | Diacylglycerol acyltransferase 2 (Dgat2) | 50 µM this compound | Significant decrease in mRNA expression.[1] |

| 3T3-L1 Adipocytes | Peroxisome proliferator-activated receptor gamma (Pparγ) | 50 µM this compound | Significant reduction in mRNA expression during adipocyte differentiation. |

Experimental Protocol: Analysis of Lipogenic Gene Expression in Hepatocytes

This protocol outlines the methodology for assessing the impact of this compound on lipid accumulation and gene expression in a hepatocyte model of NAFLD.[1]

-

Cell Culture : AML12 hepatocytes are cultured in standard conditions.

-

Induction of Lipid Accumulation : To mimic NAFLD conditions, cells are treated with oleic acid to induce intracellular lipid accumulation.

-

Treatment : Cells are co-treated with oleic acid and this compound (e.g., at 50 µM).

-

Lipid Staining : Intracellular lipid droplets are visualized and quantified by staining with a fluorescent dye such as Bodipy™.

-

RNA Extraction and qPCR : Total RNA is extracted, and the expression of key lipogenic genes (Pparγ, Acsl1, Dgat2) is quantified via qPCR.

Cytotoxicity Assessment

Preliminary cytotoxicity screening is crucial to determine the safe concentration range for a compound.

Quantitative Data Summary

| Cell Line | Assay | Result |

| AML12 Hepatocytes | Cell Viability | Non-cytotoxic at concentrations below 125 µM; cell viability remains above 80%.[1] |

Experimental Protocol: Cell Viability Assay

A standard method to assess the cytotoxicity of a compound is the MTT assay.

-

Cell Seeding : AML12 hepatocytes are seeded in a 96-well plate at a specific density.

-

Treatment : Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24-48 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured on a plate reader, typically at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Antimicrobial Activity

To date, there is limited publicly available data on the specific antimicrobial activities of this compound. While other lactones have been reported to exhibit antimicrobial properties, dedicated screening of this compound against a panel of bacteria and fungi is required to determine its spectrum of activity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological activity screening of a natural product like this compound.

Postulated Anti-inflammatory Signaling

This diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory pathway in macrophages.

Regulation of Lipogenesis

This diagram shows how this compound may interfere with the signaling cascade that promotes lipogenesis in hepatocytes.

References

- 1. This compound, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Characterization of this compound as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antioxidant and Free-Radical Scavenging Properties of Graphislactone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and free-radical scavenging properties of Graphislactone A, a bioactive secondary metabolite isolated from the endophytic fungus Cephalosporium sp. IFB-E001.[1][2] The information presented herein is curated from scientific literature to support further research and development of this compound as a potential therapeutic agent against oxidative stress-related pathologies.

Quantitative Analysis of Antioxidant and Free-Radical Scavenging Activities

This compound has demonstrated potent antioxidant and free-radical scavenging activities in various in vitro assays. Its efficacy has been shown to be comparable or superior to that of well-known antioxidants such as Butylated Hydroxytoluene (BHT) and Ascorbic Acid.[1][2] The quantitative data from these assays are summarized below for comparative analysis.

Table 1: Free-Radical Scavenging Activity of this compound

| Assay | Test Substance | IC50 Value (mg/mL) | IC50 Value (mM) |

| DPPH Radical Scavenging | This compound | 2.9 | 9.6 |

| BHT (Positive Control) | 3.2 | 19.5 | |

| Hydroxyl Radical Scavenging | This compound | > BHT (More Potent) | - |

| BHT (Positive Control) | - | - |

Note: A lower IC50 value indicates greater scavenging activity. For the hydroxyl radical scavenging assay, the original study demonstrated this compound to be more potent than BHT in a dose-dependent manner, though a specific IC50 value was not provided.[1]

Table 2: Antioxidant Activity of this compound in a Lipid Peroxidation Model

| Assay | Test Substance | Concentration | Observation |

| Linoleic Acid Peroxidation | This compound | 50 mg | More antioxidant than Ascorbic Acid |

| Ascorbic Acid (Positive Control) | 0.5 mg | - |

Note: The antioxidant activity in the linoleic acid peroxidation model was determined by measuring the absorbance at 500 nm using the thiocyanate method. A lower absorbance indicates higher antioxidant activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

2.1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

A sample solution of this compound (0.3 mL) at various concentrations (1, 2, 3, 4, 5 mg) is prepared.

-

To the sample solution, 0.1 mL of 1 M Tris–HCl (pH 7.9) is added.

-

The mixture is then combined with 0.6 mL of 100 mM DPPH in methanol.

-

The reaction mixture is incubated for 20 minutes at room temperature, protected from light.

-

The absorbance is measured at 517 nm.

-

Deionized water is used as a blank, and BHT serves as the positive control.[1]

-

-

Calculation: The DPPH radical-scavenging activity (%) is calculated using the following formula: [(A517 of blank - A517 of sample) / A517 of blank] × 100[1]

2.2. Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This method evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. The hydroxyl radicals are generated by a Fenton-like reaction and degrade deoxyribose. The extent of degradation is measured by the formation of a pink chromogen upon heating with thiobarbituric acid (TBA).

-

Procedure:

-

A sample solution of this compound (0.5 mL) at various concentrations (0.075, 0.165, 0.24, 0.315, 0.405 mg) is prepared.

-

The sample is added to 1.0 mL of a solution containing:

-

20 mM Potassium phosphate buffer (pH 7.4)

-

2.8 mM 2-deoxy-ribose

-

104 mM EDTA

-

100 mM FeCl3

-

100 mM Ascorbate

-

1 mM Hydrogen peroxide

-

-

The mixtures are incubated at 37°C for 1 hour.

-

Following incubation, an equal volume of 0.5% thiobarbituric acid in 10% trichloroacetic acid is added.

-

The mixtures are boiled at 100°C for 15 minutes.

-

The absorbance is measured at 532 nm.

-

Deionized water is used as a blank, and BHT is used as a positive reference.[1]

-

-

Calculation: The hydroxyl radical-scavenging activity (%) is calculated as follows: [(A532 of blank - A532 of sample) / A532 of blank] × 100[1]

2.3. Antioxidant Assay against Linoleic Acid Peroxidation (Thiocyanate Method)

This assay measures the ability of an antioxidant to inhibit the peroxidation of linoleic acid, a polyunsaturated fatty acid. The amount of peroxide produced during the incubation period is determined by measuring the absorbance of the colored complex formed with ferrous chloride and ammonium thiocyanate.

-

Procedure:

-

A 0.1-mL aliquot of the reaction mixture containing 50 mg of this compound in a 20 mM linoleic acid emulsion is taken at intervals during incubation at 37°C.

-

The aliquot is mixed with 4.7 mL of 75% ethanol.

-

0.1 mL of 30% ammonium thiocyanate is added to the mixture.

-

0.1 mL of 20 mM ferrous chloride in 3.5% hydrochloric acid is then added.

-

Precisely 3 minutes after the addition of ferrous chloride, the absorbance is measured at 500 nm.

-

Deionized water serves as the blank, and 0.5 mg of ascorbic acid is used as a positive control.[1]

-

-

Interpretation: An increased absorbance at 500 nm indicates a decrease in antioxidant activity against linoleic acid peroxidation.[3]

Visualizations: Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationships of this compound's antioxidant properties.

Caption: Workflow of the DPPH Radical Scavenging Assay.

Caption: Workflow of the Hydroxyl Radical Scavenging Assay.

Caption: Workflow of the Linoleic Acid Peroxidation Assay.

Caption: Logical Relationships of this compound's Antioxidant Effects.

Concluding Remarks

This compound exhibits significant antioxidant and free-radical scavenging properties, outperforming standard antioxidants in several in vitro models.[1][2] Its ability to mitigate oxidative stress suggests a therapeutic potential for conditions associated with oxidative damage. Further research into its specific molecular targets and signaling pathways, such as the Nrf2 and MAPK pathways, is warranted to fully elucidate its mechanism of action and to advance its development as a novel therapeutic agent. The methodologies and data presented in this guide serve as a foundational resource for such future investigations.

References

Initial Studies on the Mechanism of Action of Graphislactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphislactone A (GPA) is a phenolic benzopyranone, first isolated from the mycobiont of lichens of the genus Graphis.[1] Initial in vitro studies have characterized GPA as a potent antioxidant and free radical scavenger.[1] More recent research has begun to elucidate its biological functions and therapeutic potential, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] This technical guide provides an in-depth summary of the initial studies on the mechanism of action of this compound, focusing on its antioxidant, anti-inflammatory, and lipogenesis-regulating properties. The information is compiled from foundational studies to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound in Murine Hepatocytes (AML12)

| Parameter | Treatment/Concentration | Outcome | Reference |

| Reactive Oxygen Species (ROS) Production | H₂O₂ Stimulation | Dose-dependent reduction in ROS | [1] |

| GPA (12.5 µM) | Significant ROS reduction | [1] | |

| GPA (25 µM) | Further significant ROS reduction | [1] | |

| GPA (50 µM) | Strongest ROS reduction, comparable to Vitamin C | [1] | |

| Lipid Accumulation | Oleic Acid (OA) Induced | Dose-dependent reduction in intracellular triglycerides | [1] |

| GPA (12.5 µM) | Significant reduction in lipid accumulation | [1] | |

| GPA (25 µM) | Further significant reduction in lipid accumulation | [1] | |

| GPA (50 µM) | Most significant reduction in lipid accumulation | [1] | |

| Lipogenic Gene Expression | GPA (50 µM) | Significant decrease in Acsl1 and Dgat2 mRNA levels | [1] |

Table 2: In Vitro Efficacy of this compound in Murine Macrophages (Primary and RAW 264.7)

| Parameter | Cell Type | Treatment | Outcome | Reference |

| Inflammatory Gene Expression | Primary Peritoneal Macrophages | LPS Stimulation + GPA (50 µM) | Significant decrease in Tnf-α, Il-6, and Il-1β mRNA expression | [1] |

| RAW 264.7 | LPS Stimulation + GPA | Dose-dependent decrease in Tnf-α, Il-6, and Il-1β mRNA expression | [1] |

Table 3: In Vitro Efficacy of this compound in Murine Preadipocytes (3T3-L1)

| Parameter | Treatment | Outcome | Reference |

| Adipogenesis | GPA (50 µM) during differentiation | Significant reduction in lipid accumulation | [1] |

| Adipogenic Gene Expression | GPA (50 µM) | Significant decrease in Pparγ mRNA expression | [1] |

Table 4: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced Obesity Mouse Model

| Parameter | Treatment | Outcome | Reference |

| Body Weight | HFD + GPA (10 mg/kg/day, i.p.) | Attenuated increase in body weight | [1] |

| Hepatic Steatosis | HFD + GPA (10 mg/kg/day, i.p.) | Markedly attenuated hepatic steatosis | [1] |

| Adipose Tissue Gene Expression | HFD + GPA (10 mg/kg/day, i.p.) | Notable decrease in Pparγ mRNA expression | [1] |

Signaling Pathways and Molecular Mechanisms

Initial studies indicate that this compound exerts its effects through the modulation of several key signaling pathways, primarily related to inflammation and lipid metabolism.

Anti-inflammatory Signaling

In macrophages, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[1] This is achieved by down-regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

Interestingly, in adipocytes, the effect of GPA on inflammatory pathways is more complex. While it down-regulates pathways like "interferon (INF)-α/γ response", "IL-6/JAK/STAT2 signaling", and "IL-2/STAT5 signaling", it has been observed to up-regulate "TNF-α signaling through NF-κB".[1] This suggests a cell-type-specific immunomodulatory role for GPA.

Caption: Modulatory effects of this compound on inflammatory pathways.

Regulation of Lipogenesis

A primary mechanism of action for this compound appears to be the inhibition of lipogenesis.[1][2] In both hepatocytes and adipocytes, GPA has been shown to reduce lipid accumulation.[1] This is achieved by down-regulating the expression of key genes involved in adipogenesis and fatty acid synthesis, such as Pparγ, Acsl1, and Dgat2.[1] The effect on Pparγ, a master regulator of adipogenesis, is particularly noteworthy and has been observed in both cell culture and animal models.[1]

Caption: Inhibition of lipogenesis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound.

H₂O₂-Stimulated ROS Measurement in Hepatocytes

-

Cell Culture: AML12 murine hepatocytes are cultured in DMEM/Ham's F12 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 1% insulin-transferrin-selenium (ITS), 40 ng/mL dexamethasone, 100 U/mL of penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed AML12 cells at a density of 1 x 10⁴ cells/well in a 24-well plate.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 12.5 µM, 25 µM, 50 µM) for 1 hour.

-

ROS Induction: Add 500 µM H₂O₂ to the wells and incubate for 10 minutes.

-

Measurement: Remove the medium and wash the cells with PBS. Measure ROS production using an Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit, with fluorescence read at 560 nm.

Caption: Workflow for measuring reactive oxygen species (ROS).

LPS-Induced Inflammatory Response in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% (v/v) heat-inactivated FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Cell Seeding: Plate RAW 264.7 cells at a density of 2 x 10⁴ cells/well in a 12-well plate.

-

Treatment: After 24 hours, expose the cells to 10 nM LPS with or without this compound (e.g., 12.5 µM, 25 µM, 50 µM) for 6 hours.

-

RNA Extraction: Collect the treated cells and extract total RNA using TRIzol reagent.

-

Gene Expression Analysis: Quantify RNA and perform reverse transcription. Analyze the mRNA expression of inflammatory genes (Tnf-α, Il-6, Il-1β) using real-time quantitative PCR (qPCR).

Fatty Acid-Induced Lipid Accumulation in Hepatocytes

-

Cell Culture and Seeding: Culture and seed AML12 cells as described in section 3.1.

-

Treatment: Co-culture the cells with oleic acid (OA) to induce lipid accumulation, with or without varying concentrations of this compound, for 18 hours.

-

Lipid Staining: Stain intracellular lipid droplets with Bodipy™ dye. Use DAPI for nuclear counterstaining.

-

Quantification: Measure intracellular triglyceride (TG) content to quantify lipid accumulation.

Adipogenesis and Lipid Staining in Adipocytes

-

Cell Culture: Culture 3T3-L1 murine preadipocytes in DMEM with 10% (v/v) heat-inactivated calf serum.

-

Cell Seeding: Seed 3T3-L1 cells at a density of 1.5 x 10⁴ cells/well in a 24-well plate.

-

Differentiation: Two days post-confluence, induce differentiation using DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Treat with or without 50 µM this compound during this period.

-

Maintenance: Refresh the medium every 2 days with DMEM containing 10% FBS and 10 µg/mL insulin for a total of 7 days.

-

Lipid Staining and Quantification: Stain lipid droplets with Bodipy™ and DAPI. Measure the fluorescent intensity to quantify lipid accumulation.

Conclusion and Future Directions

The initial studies on this compound reveal its potential as a multi-faceted therapeutic agent. Its antioxidant properties, coupled with its ability to modulate inflammatory responses and inhibit lipogenesis, position it as a promising candidate for the treatment of metabolic diseases like NAFLD. The down-regulation of the master regulator of adipogenesis, Pparγ, appears to be a key mechanism underlying its anti-lipogenic effects.

Future research should focus on several key areas:

-

Target Identification: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective compounds.

-

In-depth Signaling Analysis: Further investigation into the complex, cell-type-specific effects of GPA on inflammatory signaling is warranted.

-

Preclinical and Clinical Studies: Rigorous preclinical studies in various disease models are necessary to validate the therapeutic potential of this compound and to pave the way for potential clinical trials.

This guide provides a foundational understanding of the early research into this compound's mechanism of action, offering a valuable resource for scientists and researchers in the field of drug discovery and development.

References

A Technical Guide to Dibenzo-α-Pyrone Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Dibenzo-α-pyrones, a class of polyketide secondary metabolites, are attracting significant attention within the scientific community for their diverse and potent biological activities. These compounds, produced by a variety of organisms including fungi, plants, and gut microbiota, possess a characteristic tricyclic 6H-dibenzo[b,d]pyran-6-one core structure.[1][2][3] Their wide range of effects, from cytotoxic and anti-inflammatory to antioxidant and antimicrobial, positions them as promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive review of the current literature on dibenzo-α-pyrone compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Synthesis and Biotransformation

The dibenzo-α-pyrone scaffold can be produced through both chemical synthesis and biological pathways. A notable chemical method is the Hurtley synthesis, which provides a route to the core structure.[4] In nature, these compounds are biosynthesized through the polyketide pathway in microorganisms.[1][2][3] Additionally, certain dibenzo-α-pyrones, such as the urolithins, are metabolites of ellagitannins found in fruits and nuts, transformed by gut microbiota.[1] Biotransformation of precursor dibenzo-α-pyrones by microorganisms like Aspergillus niger can also be employed to produce specific hydroxylated derivatives.[5]

Biological Activities and Quantitative Data

Dibenzo-α-pyrones exhibit a broad spectrum of biological activities, making them a rich area of investigation for therapeutic applications. The following sections summarize the key activities and present quantitative data in structured tables for comparative analysis.

Cytotoxic Activity

Certain dibenzo-α-pyrones, particularly those produced by Alternaria fungi such as alternariol (AOH) and alternariol monomethyl ether (AME), have demonstrated significant cytotoxic effects against various cancer cell lines.[6] This activity is a key area of interest for the development of novel anticancer agents.

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Alternariol (AOH) | Human Epidermoid Carcinoma (KB) | Not Specified | 3.12 µg/mL | [7] |

| Alternariol (AOH) | Human Epidermoid Carcinoma (KBv200) | Not Specified | 3.17 µg/mL | [7] |

| Alternariol Monomethyl Ether (AME) | Human Epidermoid Carcinoma (KB) | Not Specified | 4.82 µg/mL | [7] |

| Alternariol Monomethyl Ether (AME) | Human Epidermoid Carcinoma (KBv200) | Not Specified | 4.94 µg/mL | [7] |

| Alternariol (AOH) | Human Colon Carcinoma (Caco-2) | Not Specified | 18.71 µg/mL | [8] |

| Alternariol Monomethyl Ether (AME) | Human Colon Carcinoma (Caco-2) | Not Specified | 15.38 µg/mL | [8] |

| Alternariol (AOH) | Human Hepatocellular Carcinoma (HepG2) | Not Specified | 11.68 µg/mL | [8] |

| Alternariol Monomethyl Ether (AME) | Human Hepatocellular Carcinoma (HepG2) | Not Specified | 5.07 µg/mL | [8] |

| Alternariol Monomethyl Ether (AME) | Swine Intestinal Epithelial Cells (IPEC-1) | MTT Assay | 10.5 µM | [6] |

| Altercrasin A | Human Promyelocytic Leukemia (HL-60) | Not Specified | 21.5 µM | Not Specified |

| Altercrasin A | Mouse Lymphocytic Leukemia (L1210) | Not Specified | 22.1 µM | Not Specified |

| Altersolanol C | Human Colon Carcinoma (HCT-116) | MTT Assay | 3.0 µM | Not Specified |

| Altersolanol C | Human Cervical Cancer (HeLa) | MTT Assay | 8.0 µM | Not Specified |

| Altertoxin VII | Human Chronic Myelogenous Leukemia (K562) | CCK-8 Assay | 82.6 µM | Not Specified |

| Altertoxin VII | Human Gastric Carcinoma (SGC-7901) | CCK-8 Assay | 27.1 µM | Not Specified |

| Altertoxin VII | Human Hepatocellular Carcinoma (BEL-7402) | CCK-8 Assay | 40.9 µM | Not Specified |

Anti-inflammatory Activity

Urolithins, the gut microbiota metabolites of ellagitannins, have demonstrated notable anti-inflammatory properties. Urolithin A, in particular, has been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).

| Compound | Target/Assay | IC50 | Reference |

| Urolithin A | Cyclooxygenase 2 (COX-2) | 44.04 µg/mL | [9] |

Enzyme Inhibitory Activity

Dibenzo-α-pyrones have also been identified as inhibitors of various enzymes, including casein kinase 2 (CK2), which is implicated in cancer, and α-glucosidase, a target for diabetes management.

| Compound | Enzyme | IC50 | Ki | Inhibitor Type | Reference |

| Alternariol (AOH) | Casein Kinase 2 (CK2) | 707 nM | - | - | Not Specified |

| Altertoxin II | Casein Kinase 2 (CK2) | 5.1 µM | - | - | Not Specified |

| Alternolide B | α-glucosidase | 725.85 µM | 347.0 µM | Mixed-type | [10] |

| Alternolide C | α-glucosidase | 451.25 µM | 108.5 µM | Mixed-type | [10] |

| Compound 7 (from A. alternata) | α-glucosidase | 6.27 µM | - | - | [10] |

Antioxidant Activity

Several dibenzo-α-pyrone derivatives from marine-derived fungi have shown good antioxidant activity, as measured by their ability to scavenge the DPPH radical.

| Compound | Assay | IC50 | Reference |

| Compound 6 (from A. alternata) | DPPH Scavenging | 83.94 µM | [10] |

| Compound 7 (from A. alternata) | DPPH Scavenging | 23.60 µM | [10] |

Key Signaling Pathways

The biological effects of dibenzo-α-pyrones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of therapeutic agents.

Alternariol-Induced Apoptosis

Alternariol (AOH) and its monomethyl ether (AME) have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[11][12] This process involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 1A1 (CYP1A1), leading to programmed cell death.[13]

Urolithin A and the Nrf2 Signaling Pathway

Urolithin A has been demonstrated to exert its antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16][17] Urolithin A promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.

Experimental Protocols

To facilitate further research and validation of the reported findings, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Dibenzo-α-pyrone Core via Hurtley Synthesis

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test compound (dibenzo-α-pyrone)

-

Control vehicle (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test dibenzo-α-pyrone compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a concentration known to affect cell viability (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and vehicle only as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 10 mM EDTA)

-

Test compound (e.g., Urolithin A)

-

Control inhibitor (e.g., celecoxib)

-

EIA buffer

-

Prostaglandin E2 (PGE2) EIA kit

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a positive control with a known COX-2 inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop Reaction: Stop the reaction by adding a solution of 1 M HCl.

-

PGE2 Quantification: The amount of PGE2 produced, which is a direct product of the COX-2 reaction, is then quantified using a commercial PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound by comparing the amount of PGE2 produced in the presence of the compound to the amount produced in the vehicle control. The IC50 value can be determined from a dose-response curve.

Casein Kinase 2 (CK2) Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CK2 enzyme.

Materials:

-

Recombinant human CK2α

-

CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Test compound (e.g., Alternariol)

-

Control inhibitor (e.g., Quercetin)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a white, opaque 96-well plate, add the reaction buffer, the CK2 enzyme, the substrate peptide, and the test compound at various concentrations.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

ATP Depletion Measurement: After the incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Detection: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP formed, which is directly correlated with the kinase activity.

-

Data Analysis: The percentage of CK2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined from a dose-response curve.

Conclusion

Dibenzo-α-pyrone compounds represent a structurally diverse class of natural products with a wide array of promising biological activities. Their potential as scaffolds for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases, is substantial. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data on their biological effects, detailed experimental protocols to aid in future studies, and visual representations of their mechanisms of action. Further research into the synthesis, biological evaluation, and structure-activity relationships of this fascinating class of compounds is warranted to fully unlock their therapeutic potential.

References

- 1. Sulforaphane, Urolithin A, and ZLN005 induce time-dependent alterations in antioxidant capacity, mitophagy, and mitochondrial biogenesis in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. mdpi.com [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Dibenzo-α-pyrone Derivatives with α-Glucosidase Inhibitory Activities from the Marine-Derived Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Alternariol monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Alternaria mycotoxins alternariol and alternariol methyl ether induce cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urolithin A ameliorates diabetic retinopathy via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urolithin A protects human dermal fibroblasts from UVA-induced photoaging through NRF2 activation and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gut bacterial metabolite Urolithin A inhibits myocardial fibrosis through activation of Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Urolithin A protects against acetaminophen-induced liver injury in mice via sustained activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Graphislactone A: A Physicochemical and Biological Profile

This technical guide provides an in-depth overview of the physicochemical properties, isolation, spectroscopic characterization, and biological activities of Graphislactone A (GPA). The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Characterization

This compound is a phenolic benzopyranone, a class of compounds also known as dibenzo-α-pyrones or coumarins.[1] Its core structure is a 6H-dibenzo[b,d]pyran-6-one. First isolated in 1997 from the mycobiont of the lichen Graphis scripta, it has since been identified in other Graphis species and endophytic fungi.[2][3]

Quantitative physicochemical data for this compound is summarized in the table below. While properties such as melting point and specific optical rotation are crucial for full characterization, this data was not available in the reviewed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | PubChem[1] |

| Molecular Formula | C₁₆H₁₄O₆ | PubChem[1] |

| Molecular Weight | 302.28 g/mol | PubChem[1] |

| Exact Mass | 302.07903816 Da | PubChem[1] |

| Synonyms | GPA, 52179-44-9 | PubChem[1] |

Spectroscopic Data

The structure of this compound was originally elucidated and has been consistently confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] While the literature confirms the use of these methods, the specific spectral data (i.e., chemical shifts and coupling constants) were not detailed in the available publications.

Table 2: Spectroscopic Characterization of this compound

| Technique | Details |

| Mass Spectrometry (MS) | Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass of the molecule. |